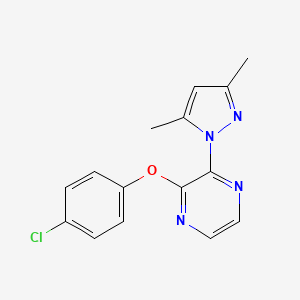![molecular formula C16H16N4OS B6461644 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine CAS No. 2549051-72-9](/img/structure/B6461644.png)
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine (also known as DMPP) is a pyrazine derivative that has been gaining attention in recent years due to its potential applications in scientific research. DMPP is an organic compound that is primarily used as a reagent for the synthesis of other compounds, such as aldehydes and ketones. It has also been found to have a range of biochemical and physiological effects, which makes it a promising compound for further research.
Applications De Recherche Scientifique
DMPP has been used in a variety of scientific research applications due to its unique properties. It has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. DMPP has also been found to be an effective inhibitor of the enzyme aldose reductase, which is involved in the metabolism of glucose. In addition, DMPP has been used in the synthesis of a variety of compounds, including aldehydes and ketones.
Mécanisme D'action
The mechanism of action of DMPP is not fully understood. It is believed that DMPP works by inhibiting the enzymes cyclooxygenase-2 (COX-2) and aldose reductase. Inhibition of these enzymes leads to a decrease in inflammation and pain, as well as a decrease in the metabolism of glucose.
Biochemical and Physiological Effects
DMPP has been found to have a range of biochemical and physiological effects. It has been found to be a potent inhibitor of cyclooxygenase-2 (COX-2) and aldose reductase, leading to a decrease in inflammation and pain, as well as a decrease in the metabolism of glucose. In addition, DMPP has been found to have antioxidant and anti-inflammatory properties, and it has been found to have a protective effect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DMPP in lab experiments has a number of advantages and limitations. One of the main advantages is that DMPP is a relatively inexpensive compound and is readily available. In addition, DMPP is relatively stable and can be stored for long periods of time. On the other hand, one of the main limitations of DMPP is that it is not soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
The potential future directions for research involving DMPP are numerous. One potential direction is to further investigate the biochemical and physiological effects of DMPP, as well as its potential therapeutic applications. In addition, further research could be conducted to explore the use of DMPP in the synthesis of other compounds. Finally, further research could be conducted to investigate the effects of DMPP on other enzymes and biological processes.
Méthodes De Synthèse
DMPP can be synthesized through a two-step process. The first step involves the reaction of 3,5-dimethyl-1H-pyrazol-1-yl chloride with 4-methoxyphenylsulfanylhydrazine in the presence of a base. The second step involves the reaction of the resulting intermediate with an acid. The overall reaction is shown below:
3,5-dimethyl-1H-pyrazol-1-yl chloride + 4-methoxyphenylsulfanylhydrazine → 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(4-methoxyphenyl)sulfanylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-10-12(2)20(19-11)15-16(18-9-8-17-15)22-14-6-4-13(21-3)5-7-14/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAHNDQRYVZHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2SC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-5-[2-(methylsulfanyl)benzoyl]-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461585.png)
![1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-(pyridazin-3-yloxy)ethan-1-one](/img/structure/B6461586.png)
![2-(4-chlorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6461590.png)
![2-(2-chlorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6461596.png)
![2-methyl-6-{5-[1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B6461602.png)
![2-(2,4-difluorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6461609.png)
![1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-phenylbutan-1-one](/img/structure/B6461621.png)

![3-ethoxy-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridazine](/img/structure/B6461632.png)
![2-(2-chloro-6-fluorophenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)ethan-1-one](/img/structure/B6461635.png)
![2-(3-fluoro-4-methoxybenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6461642.png)
![methyl 1-[(3-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6461667.png)
![3-(4-methoxyphenyl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one](/img/structure/B6461673.png)
![tert-butyl 4-[(N-methylcyclopropanesulfonamido)methyl]piperidine-1-carboxylate](/img/structure/B6461680.png)